molecular formula C10H13ClO3S B13358634 1-Chloropropan-2-yl 4-methylbenzenesulfonate

1-Chloropropan-2-yl 4-methylbenzenesulfonate

Cat. No.: B13358634
M. Wt: 248.73 g/mol
InChI Key: LZTWZTJRHMRGGK-UHFFFAOYSA-N
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Description

1-Chloropropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H13ClO3S. It is a derivative of 4-methylbenzenesulfonate, where the sulfonate group is attached to a 1-chloropropan-2-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloropropan-2-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 1-chloropropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Chloropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Elimination reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Major Products Formed

Scientific Research Applications

1-Chloropropan-2-yl 4-methylbenzenesulfonate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloropropan-2-yl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and bases. The compound can act as an electrophile due to the presence of the chlorine atom, which can be displaced by nucleophiles. This reactivity is utilized in various synthetic transformations and biological studies .

Comparison with Similar Compounds

Similar Compounds

    1-Chloropropan-2-yl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.

    1-Chloropropan-2-yl 4-nitrobenzenesulfonate: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.

    1-Chloropropan-2-yl 4-methoxybenzenesulfonate: Contains a methoxy group, which affects its chemical properties and uses.

Uniqueness

1-Chloropropan-2-yl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and makes it suitable for specific synthetic applications. The compound’s ability to undergo various chemical reactions and its use in diverse research fields highlight its versatility and importance .

Properties

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

1-chloropropan-2-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H13ClO3S/c1-8-3-5-10(6-4-8)15(12,13)14-9(2)7-11/h3-6,9H,7H2,1-2H3

InChI Key

LZTWZTJRHMRGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCl

Origin of Product

United States

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